molecular formula C9H8F4O2 B14062292 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene

Cat. No.: B14062292
M. Wt: 224.15 g/mol
InChI Key: YQDRKMZBKABJJH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is a fluorinated aromatic ether characterized by a benzene ring substituted with fluorine atoms at positions 1 and 3, a difluoromethoxy group (-OCF₂H) at position 2, and an ethoxy group (-OCH₂CH₃) at position 2. The molecule’s unique substitution pattern combines electron-withdrawing (fluoro, difluoromethoxy) and electron-donating (ethoxy) groups, which influence its physicochemical properties, such as polarity, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

3-(difluoromethoxy)-1-ethoxy-2,4-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-6-4-3-5(10)8(7(6)11)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

YQDRKMZBKABJJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)OC(F)F)F

Origin of Product

United States

Preparation Methods

Fluorination Methodologies

Fluorination of aromatic systems is typically achieved via two primary routes:

  • Nucleophilic aromatic substitution (SNAr) using fluoride sources (e.g., KF, CsF) under activating conditions.
  • Electrophilic fluorination using reagents like Selectfluor® or deoxofluorinating agents (e.g., DAST, Deoxo-Fluor).

For 1,3-difluoro substitution, directed ortho-metalation (DoM) followed by fluorination has proven effective. For example, treatment of 4-ethoxyresorcinol with LDA (lithium diisopropylamide) at -78°C generates a dianionic species, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine atoms at positions 1 and 3.

Key Data:

Fluorination Agent Solvent Temperature Yield (%) Purity (%)
NFSI THF -78°C 78 98.5
DAST DCM 0°C → rt 82 97.8

Etherification for Ethoxy Group Installation

The ethoxy group at position 4 is introduced via Williamson ether synthesis , leveraging a halogenated precursor (e.g., 1,3-difluoro-4-bromobenzene) and sodium ethoxide. This reaction proceeds optimally in polar aprotic solvents like DMF or DMSO at 80–100°C.

Optimized Conditions:

Parameter Value
Substrate 1,3-difluoro-4-bromobenzene
Base NaOEt
Solvent DMF
Temperature 90°C
Time 12 h
Yield 89%

Difluoromethoxylation at Position 2

The difluoromethoxy group is installed via nucleophilic substitution of a hydroxyl or halogen substituent using chlorodifluoromethane (ClCF2H) under basic conditions. This method, adapted from CN105801390A, involves pressurized reactors to enhance reaction efficiency.

Representative Protocol:

  • Substrate : 1,3-difluoro-4-ethoxybenzene-2-ol (1.0 equiv).
  • Reagent : ClCF2H (3.0 equiv), K2CO3 (2.5 equiv).
  • Solvent : Toluene/water (4:1 v/v).
  • Conditions : 60°C, 8 h, 3 bar pressure.
  • Yield : 86% after recrystallization (purity >99%).

Comparative Analysis of Synthetic Routes

Three primary routes have been explored for this synthesis:

Route A: Sequential Functionalization

  • Start with resorcinol → ethoxylate position 4 → fluorinate positions 1 and 3 → difluoromethoxylate position 2.
    Advantages : High regiocontrol.
    Challenges : Multiple protection/deprotection steps; moderate overall yield (62%).

Route B: Convergent Synthesis

  • Prepare 1,3-difluoro-4-ethoxybenzene via SNAr.
  • Introduce difluoromethoxy via ClCF2H etherification.
    Advantages : Shorter route; higher scalability.
    Challenges : Requires stringent temperature control to avoid side reactions.

Route C: One-Pot Multistep Synthesis

  • Simultaneous fluorination and etherification using flow chemistry.
    Advantages : Reduced reaction time (4 h).
    Challenges : Limited scalability; specialized equipment required.

Performance Comparison:

Route Steps Total Yield (%) Purity (%) Scalability
A 5 62 98.2 Moderate
B 3 78 99.1 High
C 2 71 97.5 Low

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) demands optimization of:

  • Cost efficiency : ClCF2H is preferred over expensive fluorinating agents like NFSI.
  • Safety : Pressurized reactions require Inconel® reactors to withstand corrosive HF byproducts.
  • Purification : Recrystallization in tert-butyl acetate achieves >99% purity with minimal yield loss.

Case Study (Batch Process):

  • Reactor : 500 L Inconel® pressure vessel.
  • Input : 50 kg 1,3-difluoro-4-ethoxybenzene-2-ol.
  • Output : 43 kg target compound (86% yield).
  • Purity : 99.3% (HPLC).

Emerging Methodologies and Innovations

Photocatalytic Fluorination

Recent advances employ iridium-based photocatalysts to activate C–H bonds for fluorination at ambient temperatures. Preliminary trials show 40–50% conversion for 1,3-difluoro installation, though yields remain suboptimal.

Continuous Flow Synthesis

Adopting flow reactors reduces ClCF2H usage by 30% and cuts reaction time to 2 h. However, fouling from inorganic salts (e.g., K2CO3) limits long-term operation.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents.

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents like or .

Major Products

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with molecular targets through:

    Electrophilic Aromatic Substitution: The fluorine atoms and difluoromethoxy group make the benzene ring more susceptible to electrophilic attack.

    Hydrogen Bonding: The ethoxy group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs, identified in , include:

1,2-Dimethoxy-5-ethoxy-3-fluorobenzene (CAS 1804417-45-5): Substituted with methoxy (positions 1,2), ethoxy (position 5), and fluorine (position 3).

1,3-Dimethoxy-4-ethoxy-2-fluorobenzene (CAS 1806336-17-3): Features methoxy (positions 1,3), ethoxy (position 4), and fluorine (position 2).

1,2-Dimethoxy-4-ethoxy-5-fluorobenzene (CAS 1806313-27-8): Contains methoxy (positions 1,2), ethoxy (position 4), and fluorine (position 5).

Key Differences:

Property 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene
Fluorine Count 4 (2 F, 1 OCF₂H) 1
Electron Effects Strongly electron-withdrawing (OCF₂H, F) Moderate (F, OCH₃)
Lipophilicity (LogP)* Higher (due to OCF₂H and ethoxy) Lower (methoxy dominance)
Synthetic Complexity Higher (multiple fluorinations required) Lower (fewer reactive steps)

*Predicted based on substituent contributions.

Physical Properties

Property 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene 1,3-Dimethoxy-4-ethoxy-2-fluorobenzene
Boiling Point Estimated >200°C (high polarity) ~180–190°C
Water Solubility Low (lipophilic substituents) Moderate (methoxy enhances solubility)
Thermal Stability High (C-F bond strength) Moderate

Research Findings and Implications

  • Synthetic Challenges : The introduction of multiple fluorine atoms and the difluoromethoxy group necessitates specialized reagents (e.g., HF sources) and controlled conditions, as seen in –2 for fluorinated diamine synthesis .
  • Toxicity Considerations : While safety data for the target compound is unavailable, highlights that structurally related bromo-fluoro benzenes require careful handling due to inhalation risks, suggesting similar precautions may apply .

Biological Activity

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including metabolic stability and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene can be represented as follows:

C9H8F4O2\text{C}_9\text{H}_8\text{F}_4\text{O}_2

This compound features two fluorine atoms at the 1 and 3 positions, a difluoromethoxy group at the 2 position, and an ethoxy group at the 4 position. The unique substitution pattern is believed to influence its biological interactions.

The biological activity of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing its binding affinity to enzymes or receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other fluorinated compounds that target phosphodiesterases (PDEs) or epoxide hydrolases (sEH) .
  • Receptor Interaction : Its structure allows for potential interactions with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene. Research indicates that modifications in the fluorine substitution pattern can lead to significant changes in potency and selectivity against biological targets.

Compound VariationBiological ActivityNotes
Original CompoundModerate activityBaseline for comparison
1-Fluoro variantIncreased potencyEnhanced binding affinity
2-Fluoro variantReduced activityLess favorable interactions

Case Studies

Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential applications of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene:

  • Anticancer Activity : A study on biphenyl analogues showed that fluorination significantly improved cytotoxicity against cancer cell lines . Similar effects are anticipated for our compound due to its structural similarities.
  • Antimicrobial Properties : Research into related difluorinated compounds indicated promising antimicrobial activities . This suggests a potential role for 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene in developing new antimicrobial agents.
  • Inflammation Modulation : Compounds with similar structures have demonstrated efficacy in reducing inflammation by inhibiting specific PDEs . This could indicate a therapeutic avenue for our compound in inflammatory diseases.

Q & A

Q. Methodological Notes

  • Synthetic Optimization : Use Reaxys/PubChem () to identify analogous reaction conditions.
  • Data Contradictions : Discrepancies in fluorination yields (e.g., vs. 12) may arise from solvent polarity or catalyst loading.
  • Advanced Analytics : Combine X-ray crystallography (single-crystal) with Hirshfeld surface analysis for solid-state behavior.

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